2-[1-(5-Propylfuran-2-yl)ethyl]cyclopentan-1-one
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Overview
Description
2-(1-(5-propylfuran-2-yl)ethyl)cyclopentanone is an organic compound with the molecular formula C14H20O2 It is a derivative of cyclopentanone, featuring a furan ring substituted with a propyl group and an ethyl group attached to the cyclopentanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(5-propylfuran-2-yl)ethyl)cyclopentanone can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of 2-(1-(5-propylfuran-2-yl)ethyl)cyclopentanone may involve large-scale organic synthesis techniques, utilizing optimized reaction conditions to maximize yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(1-(5-propylfuran-2-yl)ethyl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The furan ring and cyclopentanone core can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(1-(5-propylfuran-2-yl)ethyl)cyclopentanone has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-(5-propylfuran-2-yl)ethyl)cyclopentanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other biomolecules. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: The parent compound, which lacks the furan and propyl substituents.
2-(1-(5-methylfuran-2-yl)ethyl)cyclopentanone: A similar compound with a methyl group instead of a propyl group on the furan ring.
2-(1-(5-ethylfuran-2-yl)ethyl)cyclopentanone: A similar compound with an ethyl group instead of a propyl group on the furan ring.
Uniqueness
2-(1-(5-propylfuran-2-yl)ethyl)cyclopentanone is unique due to the presence of the propyl-substituted furan ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
89225-05-8 |
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Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-[1-(5-propylfuran-2-yl)ethyl]cyclopentan-1-one |
InChI |
InChI=1S/C14H20O2/c1-3-5-11-8-9-14(16-11)10(2)12-6-4-7-13(12)15/h8-10,12H,3-7H2,1-2H3 |
InChI Key |
CZHPYXXPDDMZOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(O1)C(C)C2CCCC2=O |
Origin of Product |
United States |
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